molecular formula C7H6N4O2 B1305539 3-Amino-5-nitroindazole CAS No. 41339-17-7

3-Amino-5-nitroindazole

Cat. No. B1305539
CAS RN: 41339-17-7
M. Wt: 178.15 g/mol
InChI Key: SWZRTDLKPZAFDT-UHFFFAOYSA-N
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Description

3-Amino-5-nitroindazole is a synthetic derivative of indazole, a heterocyclic aromatic organic compound . It is part of the group of organic compounds consisting of an imidazole ring with at least one nitro group substituent .


Synthesis Analysis

The synthesis of 3-Amino-5-nitroindazole involves a nitration reaction with a mixture of nitric acid and sulfuric acid to give 5-nitroimidazole . Another method involves the selective oxidation of 3,5-diamino-1,2,4-triazole (DAT) to 3-amino-5-nitro-1,2,4-triazole (ANTA) in high yields .


Molecular Structure Analysis

The molecular formula of 3-Amino-5-nitroindazole is C7H6N4O2. Its average mass is 178.148 Da and its monoisotopic mass is 178.049072 Da .


Chemical Reactions Analysis

The compound 5-nitroindazole has shown potential to bind multiple targets, and its higher doses might block multiple targets together, leading to the shrinking of lung cancer cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-5-nitroindazole include a molecular formula of C7H6N4O2, an average mass of 178.148 Da, and a monoisotopic mass of 178.049072 Da .

Safety And Hazards

For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) for 3-Amino-5-nitroindazole .

properties

IUPAC Name

5-nitro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZRTDLKPZAFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389689
Record name 3-AMINO-5-NITROINDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-nitroindazole

CAS RN

41339-17-7
Record name 3-AMINO-5-NITROINDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydrazine monohydrate (2.1 mL, 44 mmol) was added to a solution of 2-chloro-5-nitrobenzonitrile (7.30 g, 40 mmol) in pyridine (30 mL) and the mixture was heated to reflux overnight. The dark red solution was then cooled, poured into H2O and the resulting solid filtered and dried to give the title compound as a dark red powder (5.7 g, 80%). NMR 1H NMR (400 MHz, DMSO-D6) δ ppm 8.95 (d, J=2.0, 1H), 8.06 (dd, J=9.2, 2.0, 1H), 7.34 (d, J=9.2, 1H), 5.98 (br s, 2H) MS m/z 179.0 [M+H]+
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

Hydrazine monohydrate (17.5 mL, 362 mmol) was added to a hot (50° C.) solution of 2-fluoro-5-nitrobenzonitrile (30 g, 181 mmol) in EtOH (500 mL). The mixture was heated at reflux for 4 hours then allowed to cool to room temperature, whereupon the product precipitated from solution. The filtrate was concentrated and the residue partitioned between EtOAc and saturated ammonium chloride solution. The organic phase was separated, dried over magnesium sulfate and concentrated to obtain further product. The combined product (32.2 g, quant.) was taken on to the following step without further purification.
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Hydrazine monohydrate (4.87 ml) was added to an EtOH (19 ml) solution containing 2-chloro-5-nitrobenzonitrile (1.83 g), followed by stirring for 0.5 hour under ice cooling. Water was added to the reaction solution, and a solid precipitate was collected by filtration and washed with IPE and ethyl acetate. A red solid of 5-nitro-1H-indazol-3-amine (1.45 g) was thus obtained.
Quantity
4.87 mL
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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